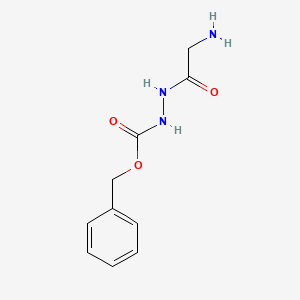

Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate

Description

Properties

IUPAC Name |

benzyl N-[(2-aminoacetyl)amino]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3/c11-6-9(14)12-13-10(15)16-7-8-4-2-1-3-5-8/h1-5H,6-7,11H2,(H,12,14)(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGIOXEWPWAEXJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NNC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of Benzyl Carbazate and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Benzyl Hydrazinecarboxylate, commonly known as Benzyl Carbazate (CAS 5331-43-1). As a pivotal intermediate in organic synthesis, this document delves into its physicochemical characteristics, reactivity profile, and established analytical methodologies. Furthermore, this guide extends to the predictive chemistry of a key derivative, Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate, offering a scientifically grounded projection of its synthesis and properties. This guide is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry, particularly in the realms of peptide synthesis and drug discovery, by providing both established data and forward-looking insights.

Benzyl Hydrazinecarboxylate (Benzyl Carbazate): A Foundational Reagent

Benzyl Hydrazinecarboxylate, also referred to as Z-Hydrazine, is a versatile bifunctional molecule that serves as a cornerstone reagent in modern organic synthesis.[1] Its utility stems from the presence of both a nucleophilic hydrazine moiety and a benzyloxycarbonyl (Cbz) protecting group, rendering it an invaluable tool for the controlled introduction of a protected hydrazine functionality.

Physicochemical Properties

Benzyl Carbazate is typically a white to off-white crystalline solid.[2] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 5331-43-1 | [3] |

| Molecular Formula | C₈H₁₀N₂O₂ | [3] |

| Molecular Weight | 166.18 g/mol | [3] |

| Melting Point | 65-68 °C | [4] |

| Appearance | White to pale yellow crystalline powder or flakes | [5] |

| Solubility | Soluble in methanol, DMSO, chloroform, dichloromethane, ethyl acetate, and acetone. Slightly soluble in water. | [2][6] |

| pKa | 10.56 ± 0.20 (Predicted) |

Synthesis of Benzyl Carbazate

The most common and industrially scalable synthesis of Benzyl Carbazate involves the reaction of hydrazine hydrate with benzyl chloroformate in the presence of a base.[7][8] This reaction is typically carried out in a suitable organic solvent.

Experimental Protocol: Synthesis of Benzyl Carbazate [7][8]

-

Reaction Setup: In a reaction vessel equipped with a stirrer, dropping funnel, and thermometer, dissolve hydrazine hydrate (1.0 equivalent) in a suitable solvent such as dichloromethane or toluene.

-

Base Addition: Add a base, for example, sodium carbonate (1.0-1.2 equivalents), to the solution and stir the mixture.

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

-

Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate (1.0 equivalent) dropwise to the cooled reaction mixture, ensuring the temperature is maintained below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove the inorganic salts. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Remove the solvent under reduced pressure to yield the crude product. Recrystallization from a suitable solvent system, such as ethanol/water, can be performed to obtain pure Benzyl Carbazate.

Caption: Synthesis of Benzyl Carbazate from Hydrazine Hydrate and Benzyl Chloroformate.

Reactivity and Applications

The synthetic utility of Benzyl Carbazate is primarily derived from the reactivity of its terminal amino group.

-

Peptide Synthesis: A major application of Benzyl Carbazate is in peptide chemistry, where it serves as a precursor to peptide hydrazides. These hydrazides can be converted to peptide azides, which are valuable intermediates for segment condensation in peptide synthesis, minimizing the risk of racemization.[3]

-

Intermediate for Pharmaceuticals and Agrochemicals: Benzyl Carbazate is a key intermediate in the multi-step synthesis of the insecticide indoxacarb.[2] It also serves as a precursor for various heterocyclic compounds with potential biological activity.[7]

-

Schiff Base Formation: The amino group of Benzyl Carbazate readily condenses with aldehydes and ketones to form Schiff bases. These Schiff bases can act as ligands for the formation of metal complexes, which are of interest in materials science and catalysis.[3]

-

Fischer Indole Synthesis: Cbz-protected aryl hydrazides, derived from Benzyl Carbazate, can undergo Fischer indolization reactions to produce N-Cbz-protected indoles.[1]

Analytical Characterization

The identity and purity of Benzyl Carbazate are typically confirmed using a combination of spectroscopic and chromatographic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzyl group (around 7.3 ppm), the methylene protons of the benzyl group (around 5.1 ppm), and the protons of the hydrazine moiety. |

| ¹³C NMR | Resonances for the aromatic carbons, the methylene carbon of the benzyl group, and the carbonyl carbon. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (around 3300 cm⁻¹), C=O stretching of the carbamate (around 1700 cm⁻¹), and aromatic C-H stretching. |

| Mass Spectrometry | The molecular ion peak corresponding to its molecular weight (166.18 g/mol ). |

| HPLC | A single major peak indicating the purity of the compound. |

Safety and Handling

Benzyl Carbazate is classified as a hazardous substance and requires careful handling.

-

Hazards: Causes serious eye damage and may be harmful if swallowed.[9]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[5]

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. Handle in a well-ventilated area.

-

Storage: Keep in a tightly closed container in a dry, cool, and well-ventilated place.[10]

-

Incompatible Materials: Strong oxidizing agents.[10]

Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate: A Predictive Analysis

While direct literature on Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate is scarce, its chemical properties and a viable synthetic route can be reliably predicted based on the well-established chemistry of its parent molecule, Benzyl Carbazate, and standard peptide coupling methodologies. This molecule represents a simple dipeptide hydrazide mimic, where a glycine residue is acylated onto the terminal nitrogen of Benzyl Carbazate.

Proposed Synthesis

A logical and robust synthetic strategy for Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate involves a two-step process:

-

Acylation of Benzyl Carbazate with an N-protected Glycine: The terminal amino group of Benzyl Carbazate can be acylated with an N-protected glycine, such as N-(tert-butoxycarbonyl)glycine (Boc-Gly-OH) or N-(benzyloxycarbonyl)glycine (Cbz-Gly-OH), using standard peptide coupling reagents.

-

Deprotection of the N-terminal Protecting Group: The protecting group on the glycine residue is then selectively removed to yield the target compound.

Proposed Experimental Protocol: Synthesis of Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate

Step 1: Synthesis of Benzyl 2-(2-((tert-butoxycarbonyl)amino)acetyl)hydrazinecarboxylate

-

Reaction Setup: In a round-bottom flask, dissolve N-(tert-butoxycarbonyl)glycine (Boc-Gly-OH) (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Activation: Add a coupling agent, for example, N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and an activator such as 1-hydroxybenzotriazole (HOBt) (1.1 equivalents), to the solution and stir at 0 °C for 30 minutes.

-

Coupling: To the activated Boc-Gly-OH solution, add a solution of Benzyl Carbazate (1.0 equivalent) in the same solvent.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

-

Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate (Deprotection)

-

Reaction Setup: Dissolve the product from Step 1 in a suitable solvent. For a Boc-protecting group, use a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% TFA/DCM).

-

Deprotection: Stir the solution at room temperature for 1-2 hours. Monitor the deprotection by TLC.

-

Isolation: Remove the solvent and excess TFA under reduced pressure. The crude product can be triturated with diethyl ether to afford the TFA salt of the target compound. Neutralization with a suitable base will yield the free amine.

Caption: Proposed two-step synthesis of Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate.

Predicted Physicochemical Properties

The addition of the aminoacetyl group is expected to alter the physicochemical properties of the parent Benzyl Carbazate molecule.

-

Molecular Weight: The molecular weight will increase to 223.24 g/mol .

-

Solubility: The presence of the free amino group and the additional amide bond will likely increase its polarity, potentially leading to better solubility in polar protic solvents like water and alcohols, and decreased solubility in nonpolar organic solvents.

-

pKa: The molecule will have at least two basic centers: the newly introduced primary amine and the hydrazine nitrogens. The pKa of the primary amine is expected to be around 9-10, typical for a primary amine adjacent to a carbonyl group.

Predicted Reactivity

Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate will exhibit the reactivity characteristic of its constituent functional groups:

-

N-terminal Amine: The primary amino group can undergo further acylation, alkylation, or reaction with aldehydes and ketones to form Schiff bases.

-

Hydrazide Moiety: The hydrazide functionality can still participate in reactions such as cyclization to form heterocyclic compounds.

-

Cbz Group: The benzyloxycarbonyl group can be removed under hydrogenolysis conditions (e.g., H₂/Pd-C), which would cleave the molecule to yield glycine amino-hydrazide and toluene.[2]

Predicted Analytical Characterization

The analytical profile of Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate would be distinguishable from its precursor.

| Technique | Expected Observations |

| ¹H NMR | In addition to the signals for the benzyl group, new signals for the methylene protons of the glycine residue will be present. A broad signal for the primary amine protons would also be expected. |

| ¹³C NMR | Additional resonances for the carbonyl and alpha-carbon of the glycine moiety. |

| IR Spectroscopy | The presence of two distinct amide C=O stretching bands, along with N-H stretching and bending vibrations for the primary amine and the hydrazide. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 223.24 g/mol . |

Conclusion

Benzyl Hydrazinecarboxylate is a fundamentally important and versatile building block in organic synthesis, with well-documented properties and applications. Its reactivity provides a reliable platform for the synthesis of more complex molecules. By applying established synthetic methodologies, a predictive pathway to derivatives such as Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate can be confidently designed. This guide provides both the established knowledge on the parent compound and a reasoned, predictive framework for its aminoacetyl derivative, offering a comprehensive resource for synthetic and medicinal chemists. The principles and protocols outlined herein are intended to facilitate further research and development in the synthesis of novel peptide-based molecules and other complex organic structures.

References

- Z-Hydrazine: Understanding Benzyl Carbazate in Organic Synthesis. (2025, October 6). Chemenu.

-

Benzyl carbazate | C8H10N2O2 | CID 79242. PubChem. Retrieved February 22, 2026, from [Link]

- benzyl carbamate. s d fine-chem limited.

-

Park, I.-K., Suh, S.-E., Lim, B.-Y., & Cho, C.-G. (2009). Aryl Hydrazide beyond as Surrogate of Aryl Hydrazine in the Fischer Indolization: The Synthesis of N-Cbz-indoles, N-Cbz-carbazoles, and N,N′-Bis-Cbz-pyrrolo[2,3-f]indoles. Organic Letters, 11(23), 5454–5456. [Link]

- A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry. Retrieved February 22, 2026, from a representative source for reviews on hydrazide chemistry.

-

Benzyl carbazate | CAS:5331-43-1 | High Purity | Manufacturer BioCrick. BioCrick. Retrieved February 22, 2026, from [Link]

- China Benzyl carbazate Pricelist, Factories Manufacturer, Supplier. Theorem Chemical.

- CN109627190B - Synthesis method of benzyl carbazate. Google Patents.

- CN103819366A - Synthetic method of benzyl carbazate. Google Patents.

- New Schiff bases derived from benzyl carbazate with alkyl and heteroaryl ketones: Isolation, structural characterization, thermal behavior and molecular docking studies. ResearchGate.

-

Synthesis of benzyl hydrazine derivatives via amination of benzylic C(sp3)–H bonds with dialkyl azodicarboxylates. New Journal of Chemistry. Retrieved February 22, 2026, from [Link]

- Methyl 3-benzylidenecarbazate1 (3a): 1H NMR (CDCl3). The Royal Society of Chemistry.

- Benzyl carbazate (C8H10N2O2). PubChemLite.

Sources

- 1. Aryl Hydrazide beyond as Surrogate of Aryl Hydrazine in the Fischer Indolization: The Synthesis of N-Cbz-indoles, N-Cbz-carbazoles, and N,N'-Bis-Cbz-pyrrolo[2,3-f]indoles [organic-chemistry.org]

- 2. benchchem.com [benchchem.com]

- 3. Benzyl Carbazate|C8H10N2O2|CAS 5331-43-1 [benchchem.com]

- 4. CN109627190B - Synthesis method of benzyl carbazate - Google Patents [patents.google.com]

- 5. Benzyl Carbazate | 5331-43-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. benchchem.com [benchchem.com]

- 7. Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides [explorationpub.com]

- 8. protect [ch.ic.ac.uk]

- 9. Cbz-Protected Amino Groups [organic-chemistry.org]

- 10. tdcommons.org [tdcommons.org]

The Direct Path: A Technical Guide to the Synthesis of Benzyl Hydrazine Derivatives from Benzylic C-H Bonds

Abstract

The direct functionalization of otherwise inert C-H bonds represents a paradigm shift in modern synthetic chemistry, offering atom-economical and efficient routes to valuable molecular scaffolds. This guide provides an in-depth technical overview of the synthesis of benzyl hydrazine derivatives through the direct amination of benzylic C(sp³)–H bonds. We will explore the mechanistic underpinnings, practical considerations, and detailed protocols for various catalytic systems, including transition metal-catalyzed, photocatalytic, and electrochemical approaches. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these cutting-edge methodologies for the synthesis of complex nitrogen-containing molecules.

Introduction: The Significance of Benzyl Hydrazines in Drug Discovery

Benzyl hydrazine and its derivatives are privileged structural motifs in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Their utility stems from their ability to act as versatile pharmacophores and key synthetic intermediates. For instance, the benzylamine moiety is present in top-selling drugs like Rivastigmine, used in the management of dementia associated with Parkinson's disease, and Cinacalcet, a calcimimetic agent.[1][2] The development of efficient and direct synthetic routes to these compounds is therefore of paramount importance to the pharmaceutical industry.[3]

Traditionally, the synthesis of benzylamines and their derivatives has relied on multi-step sequences, often involving pre-functionalization of the benzylic position, such as halogenation followed by nucleophilic substitution, or the reductive amination of benzaldehydes.[3] These classical methods, while effective, often generate stoichiometric waste and lack the elegance and efficiency of direct C-H functionalization. The direct conversion of a benzylic C-H bond to a C-N bond is a highly atom-economical approach that streamlines synthetic pathways and aligns with the principles of green chemistry.[4][5]

This guide will focus on the direct synthesis of benzyl hydrazine derivatives from benzylic C-H bonds, a challenging yet highly rewarding transformation. We will delve into the catalytic systems that enable this transformation, providing both the theoretical framework and practical guidance for their implementation in a laboratory setting.

Transition Metal-Catalyzed Benzylic C-H Amination

Transition metal catalysis has been at the forefront of the development of C-H amination reactions.[5][6] Copper and iron, being earth-abundant and relatively inexpensive, have emerged as particularly attractive catalysts for these transformations.[1][2][4][7][8]

Copper-Catalyzed Systems

Copper catalysts have demonstrated significant utility in the amination of benzylic C-H bonds with various nitrogen sources, including dialkyl azodicarboxylates. A notable advancement is the use of a Cu₂O/Phenanthroline catalytic system for the oxidative amination of alkylarenes.[7][9] This system allows for the direct synthesis of N-substituted hydrazides in acceptable to good yields.[9]

Mechanism of Action: The reaction is believed to proceed through a radical mechanism. The copper catalyst, in a higher oxidation state, facilitates the abstraction of a hydrogen atom from the benzylic position, generating a benzyl radical. This radical is then trapped by the dialkyl azodicarboxylate to form the C-N bond. The phenanthroline ligand plays a crucial role in stabilizing the copper catalyst and promoting selectivity for mono-amination.[7]

Sources

- 1. Fe-Catalyzed Intermolecular Amination of Benzylic C(sp3)–H Bonds - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 2. thieme.de [thieme.de]

- 3. research.rug.nl [research.rug.nl]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pr.ibs.re.kr [pr.ibs.re.kr]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Copper-catalyzed direct amination of benzylic hydrocarbons and inactive aliphatic alkanes with arylamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis of benzyl hydrazine derivatives via amination of benzylic C(sp3)–H bonds with dialkyl azodicarboxylates - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Strategic Utilization of Benzyl Carbazate: A Master Guide to Hydrazine Protection in High-Fidelity Synthesis

The following guide is structured as a high-level technical whitepaper designed for immediate application in research and drug development workflows.

Executive Summary

Benzyl carbazate (Cbz-hydrazine, CAS 5331-43-1) represents a cornerstone in nitrogen-rich scaffold synthesis, functioning as the premier "masked" hydrazine equivalent. Its utility extends beyond simple protection; it serves as a structural pivot in the synthesis of azapeptides , indoles , and functionalized heterocycles .

This guide deconstructs the physicochemical advantages of benzyl carbazate, providing validated protocols for its synthesis, application, and orthogonal deprotection. By leveraging the Cbz group's unique stability profile—orthogonal to acid-labile (Boc) and base-labile (Fmoc) systems—researchers can execute complex multi-step sequences with high chemoselectivity.

The Chemo-Structural Advantage

The primary challenge in hydrazine chemistry is its "Janus-faced" nucleophilicity—both nitrogens are reactive, leading to uncontrolled oligomerization. Benzyl carbazate solves this by desymmetrizing the molecule.

Orthogonality Matrix

The Cbz group provides a critical "third dimension" of orthogonality in peptide and organic synthesis.

| Protecting Group | Lability Condition | Cbz Stability | Strategic Utility |

| Boc (tert-Butyloxycarbonyl) | Acid (TFA, HCl) | Stable | Allows selective N-terminal deprotection in the presence of Cbz-hydrazines. |

| Fmoc (Fluorenylmethoxycarbonyl) | Base (Piperidine) | Stable | Enables solid-phase synthesis (SPPS) where Cbz remains intact during chain elongation. |

| Alloc (Allyloxycarbonyl) | Pd(0) / Scavenger | Stable | Permits side-chain manipulation without affecting the hydrazine core. |

| Cbz (Benzyloxycarbonyl) | H₂/Pd or Strong Acid (HBr) | N/A | The "safety catch" removed only at the final stage or specific checkpoints. |

Mechanistic Causality

-

Electronic Deactivation: The carbonyl of the carbazate pulls electron density from N1, rendering it non-nucleophilic. This forces subsequent electrophilic attacks to occur exclusively at the distal N2 nitrogen, ensuring regiospecificity.

-

Crystallinity: Unlike many hydrazine derivatives which are oils, benzyl carbazate is a crystalline solid (mp 65–68 °C), simplifying purification and handling.

Synthesis of Benzyl Carbazate (High-Purity Protocol)

While commercially available, in-house preparation is often required for isotopic labeling or large-scale cost efficiency. This protocol ensures mono-protection and minimizes bis-Cbz side products.

Reaction Logic

The reaction relies on the high nucleophilicity of hydrazine hydrate. Critical Control Point: Hydrazine must be in large excess to statistically favor mono-acylation over di-acylation.

Visualization: Synthesis Pathway

Figure 1: Mechanistic pathway for the selective mono-protection of hydrazine. The excess hydrazine acts as both reactant and base.

Validated Protocol

Reagents:

-

Hydrazine hydrate (3.0 equiv)

-

Benzyl chloroformate (1.0 equiv)

-

Solvent: Dichloromethane (DCM) or Toluene

-

Base: K₂CO₃ (optional if hydrazine excess is sufficient, but recommended for pH control)

Step-by-Step Procedure:

-

Preparation: Charge a 3-neck round bottom flask with hydrazine hydrate (3.0 eq) and DCM (0.5 M concentration relative to Cbz-Cl). Cool to 0 °C using an ice bath.

-

Addition: Dissolve Benzyl chloroformate (1.0 eq) in DCM. Add this solution dropwise over 60 minutes.

-

Why: Slow addition maintains a low instantaneous concentration of the electrophile, preventing the mono-protected product from reacting again to form the bis-species.

-

-

Reaction: Stir vigorously at 0 °C for 2 hours, then warm to room temperature for 1 hour.

-

Quench & Workup:

-

Dilute with water. Separate phases.

-

Wash the organic layer with 5% Na₂CO₃ (removes acidic impurities) and Brine.

-

Self-Validation Step: Check TLC (Ethyl Acetate/Hexane 1:1). Product Rf ~0.3. Bis-product Rf ~0.6.

-

-

Crystallization: Evaporate solvent. Recrystallize the residue from Ethyl Acetate/Hexane to yield white needles.

Strategic Applications in Drug Synthesis

Azapeptide Synthesis (The "Aza-Scan")

Azapeptides replace the

Workflow:

-

Activation: React Benzyl carbazate with a carbonyl donor (e.g., Phosgene, CDI, or DSC) to form an activated isocyanate or carbamoyl chloride equivalent.

-

Coupling: React the activated species with the N-terminus of the growing peptide chain.

-

Elongation: The remaining NH of the carbazate serves as the nucleophile for the next amino acid coupling.

Fischer Indolization Surrogate

Benzyl carbazate is used to synthesize

Visualization: Azapeptide Assembly

Figure 2: Logical flow for incorporating Aza-amino acids into peptide chains using Benzyl Carbazate.

Deprotection Architectures

Selecting the correct deprotection method is vital to preserve the integrity of the synthesized molecule.

Catalytic Hydrogenolysis (The Gold Standard)

-

Conditions: H₂ (1 atm), 10% Pd/C, Methanol or Ethanol.

-

Mechanism: Oxidative addition of H₂ to Pd, coordination of the alkene (phenyl ring), and hydrogenolysis of the benzylic C-O bond.

-

Advantages: Neutral conditions; only byproducts are Toluene and CO₂ (gas).

-

Self-Validation: Evolution of CO₂ gas bubbles indicates reaction progress.

Acidolysis (For Solid Phase)

-

Conditions: HBr in Acetic Acid or HF.

-

Mechanism: Protonation of the carbonyl oxygen followed by SN1/SN2 cleavage.

-

Use Case: When the molecule contains reducible groups (alkenes, alkynes) that would be destroyed by hydrogenation.

Transfer Hydrogenolysis (The Mild Alternative)

-

Conditions: 1,4-Cyclohexadiene, Pd/C, Room Temp.

-

Why: Avoids the use of H₂ gas cylinders; highly chemoselective.

Visualization: Deprotection Pathways

Figure 3: Decision tree for Cbz deprotection based on substrate sensitivity.

References

-

Preparation of Benzyl Carbazate: Organic Syntheses, Coll. Vol. 3, p.167 (1955). Title: "Benzyl Carbazate". Source:

-

Azapeptide Synthesis Review: Proulx, C., et al. "Azapeptides and their therapeutic potential." Future Medicinal Chemistry, 3(9), 1139-1164 (2011). Source:

-

Fischer Indolization Application: Porcheddu, A., et al. "Solid-Phase Synthesis of Indoles via Fischer Reaction." ACS Combinatorial Science, 14(10), 570-574 (2012). Source:

-

Deprotection Mechanisms: Greene, T.W., Wuts, P.G.M. "Protective Groups in Organic Synthesis." Wiley-Interscience. Source:

-

Transfer Hydrogenolysis: Anwer, M.K., Spatola, A.F. "Organic hydrogen donors in peptide synthesis." Journal of Organic Chemistry, 48, 3503-3507 (1983). Source:

Methodological & Application

Application Note: Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate (H-Gly-NHNH-Z) in Protected Hydrazide Synthesis

This Application Note is structured to guide researchers in the advanced usage of Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate (chemically abbreviated as H-Gly-NHNH-Z or H-Gly-NHNH-Cbz ).

Note on Nomenclature & Scope: While the user query mentions "Using [Compound] for Cbz protection," it is critical to clarify from the outset that Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate is not a Cbz-transfer reagent (like Benzyl Chloroformate). Instead, it is a Cbz-protected building block .

This guide focuses on its primary application: Using H-Gly-NHNH-Z to introduce a Cbz-protected hydrazide linker , enabling the synthesis of peptide hydrazides and bioconjugates via orthogonal protection strategies.

CAS: 5680-83-1 (Related free base/salt forms)Part 1: Executive Summary & Mechanism

Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate (H-Gly-NHNH-Z) is a bifunctional linker containing a free primary amine (glycine origin) and a hydrazine moiety protected by a Carboxybenzyl (Cbz/Z) group.

Core Applications

-

Peptide Hydrazide Synthesis: Acts as a C-terminal "safety-catch" linker. The Cbz group masks the nucleophilic hydrazine during peptide elongation (coupling), preventing side reactions.

-

Bioconjugation Handles: Introduces a latent hydrazine group onto carboxyl-containing molecules. Upon deprotection, the hydrazine reacts specifically with aldehydes/ketones (hydrazone ligation) or can be converted to an azide for Native Chemical Ligation (NCL).

Mechanistic Pathway

The utility of this reagent relies on the orthogonality of the Cbz group (acid-stable, hydrogenolysis-labile) relative to standard peptide synthesis conditions (often acid-labile or base-labile).

-

Coupling: The free amine (

) of H-Gly-NHNH-Z reacts with an activated carboxylic acid (R-COOH). -

Protection: The hydrazide remains inert as

due to the electron-withdrawing Cbz group. -

Deprotection: Catalytic hydrogenolysis (

) cleaves the Cbz group, releasing the free peptide hydrazide (

Part 2: Experimental Workflows & Diagrams

Workflow 1: Synthesis of Peptide Hydrazides via H-Gly-NHNH-Z

This workflow describes the attachment of the linker to a peptide fragment, followed by unmasking.

Figure 1: Strategic use of H-Gly-NHNH-Z to generate peptide hydrazides.[1] The Cbz group protects the hydrazine during the coupling phase.

Part 3: Detailed Protocols

Protocol A: Coupling H-Gly-NHNH-Z to Carboxylic Acids

Objective: Attach the linker to a peptide or drug molecule (

-

Substrate: Carboxylic acid (1.0 equiv)

-

Linker: H-Gly-NHNH-Z (1.1 equiv) (Often supplied as HCl salt; requires neutralization)

-

Coupling Agents: EDC.HCl (1.2 equiv) / HOBt (1.2 equiv) OR HATU (1.1 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (2.0–3.0 equiv)

-

Solvent: DMF (Anhydrous)

Step-by-Step Procedure:

-

Preparation: Dissolve the Carboxylic Acid (Substrate) in anhydrous DMF (0.1 M concentration).

-

Activation:

-

If using EDC/HOBt: Add EDC.HCl and HOBt. Stir at 0°C for 15 minutes.

-

If using HATU: Add HATU and stir for 5 minutes.

-

-

Linker Addition: Add H-Gly-NHNH-Z to the reaction mixture.

-

Neutralization (Critical): Immediately add DIPEA. If H-Gly-NHNH-Z is an HCl salt, ensure enough base is added to neutralize the salt and activate the reaction (check pH > 8 on wet paper).

-

Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC or LC-MS.

-

Workup:

-

Dilute with Ethyl Acetate.

-

Wash sequentially with 1M KHSO₄ (or 10% Citric Acid), Saturated NaHCO₃, and Brine.

-

Note: The Cbz-protected hydrazide is stable to mild acid/base washes.

-

-

Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (typically MeOH/DCM gradients).

Protocol B: Deprotection (Cbz Removal) to Reveal Hydrazide

Objective: Remove the Cbz group to liberate the reactive hydrazide.[1] Reagents:

-

Catalyst: 10% Pd/C (10–20% by weight of substrate)

-

Solvent: Methanol (MeOH) or MeOH/THF mixture (degassed)

-

Hydrogen Source: H₂ balloon or Ammonium Formate (transfer hydrogenation)

Step-by-Step Procedure:

-

Dissolution: Dissolve the purified R-CO-Gly-NHNH-Z intermediate in MeOH. If solubility is poor, add THF or a small amount of DMF.

-

Catalyst Addition: Under an inert atmosphere (Nitrogen/Argon), carefully add 10% Pd/C.

-

Safety: Pd/C is pyrophoric. Do not add to dry solvent; wet the catalyst with a drop of water or add to the solution under inert gas.

-

-

Hydrogenation:

-

Method A (Balloon): Purge the flask with H₂ gas (vacuum/fill cycles x3). Stir vigorously under H₂ atmosphere (1 atm) for 2–6 hours.

-

Method B (Transfer): Add Ammonium Formate (5–10 equiv) and reflux for 1–2 hours (faster, but requires heat).

-

-

Monitoring: Monitor by LC-MS. The mass should shift by -134 Da (Loss of

).-

Target Mass:

.

-

-

Filtration: Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with MeOH.

-

Isolation: Concentrate the filtrate. The product is the free peptide hydrazide (R-CO-Gly-NHNH₂ ).

Part 4: Data & Troubleshooting

Chemical Compatibility Table

| Condition | Stability of H-Gly-NHNH-Z (Linker) | Notes |

| TFA / Acid | Stable | Compatible with Boc deprotection strategies. |

| Piperidine / Base | Stable | Compatible with Fmoc deprotection (short exposure). |

| H₂ / Pd-C | Unstable | Cleaves Cbz to release Hydrazide. |

| EDC / Amine Coupling | Reactive (Amine) | The amine reacts; the hydrazide is protected. |

| Aldehydes | Inert | Cbz protects the hydrazide from hydrazone formation. |

Troubleshooting Guide

Issue 1: Low Coupling Efficiency

-

Cause: The amine of H-Gly-NHNH-Z (glycine) is sterically accessible but may be protonated if supplied as a salt.

-

Solution: Ensure pH is 8–9 during coupling. Pre-neutralize the salt with DIPEA in a separate vial before adding to the activated ester.

Issue 2: Premature Cbz Loss

-

Cause: Strong acids (HBr/AcOH) or aggressive Lewis acids.

-

Solution: Stick to TFA-based deprotection for other groups (Boc) or Piperidine for Fmoc. The Cbz-hydrazide linkage is generally robust to standard SPPS TFA cocktails (95% TFA).

Issue 3: Product Solubility after Deprotection

-

Cause: Peptide hydrazides can be polar and prone to aggregation.

-

Solution: Lyophilize immediately after filtration. If using for ligation, generate the hydrazide in situ or convert to azide immediately.

Part 5: References

-

Santa Cruz Biotechnology. Cbz-Glycine hydrazide (CAS 5680-83-1) Product Data. Retrieved from

-

ChemicalBook. CBZ-GLY HYDRAZIDE Properties and Suppliers. Retrieved from

-

BenchChem. Technical Guide to the Cbz Protecting Group in Peptide Synthesis. (Context on Cbz stability). Retrieved from

-

Fang, G. M., et al. (2011). Protein Chemical Synthesis by Ligation of Peptide Hydrazides. (Methodology for using hydrazide linkers). Angewandte Chemie Int. Ed.

-

Zheng, J. S., et al. (2013). Robust Chemical Synthesis of Membrane Proteins through Hydrazide Ligation. Nature Protocols. (Advanced application of the hydrazide method).

Sources

Application Note: Advanced Protocols for Benzyl Hydrazone Scaffolds in Drug Discovery

Executive Summary & Pharmacophore Rationale

The benzyl hydrazone moiety (

However, the translational success of hydrazones depends on two critical factors often overlooked in early screening: hydrolytic stability and metal sequestration capacity . This guide moves beyond basic synthesis, providing validated protocols for stability profiling and metal-mediated cytotoxicity assays—the primary mechanisms driving their anticancer and antimicrobial efficacy.

Module A: Optimized Synthetic Strategy

Objective: Synthesis of high-purity benzyl hydrazones via acid-catalyzed condensation.

The "Golden Standard" Protocol

Many published protocols fail to address the equilibrium nature of imine formation. This optimized protocol utilizes a Dean-Stark trap concept (or molecular sieves) and specific pH control to drive the reaction to completion.

Reagents:

-

Benzyl halide or Benzaldehyde derivative (1.0 eq)

-

Hydrazine hydrate or substituted hydrazine (1.0 eq)

-

Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

-

Catalyst: Glacial Acetic Acid (GAA)

Step-by-Step Methodology:

-

Solubilization: Dissolve the hydrazine derivative in absolute EtOH (10 mL/mmol). Note: If using hydrazine hydrochloride salts, add sodium acetate (1.1 eq) to liberate the free base.

-

Activation: Add 3–5 drops of Glacial Acetic Acid. Mechanism: Protonation of the carbonyl oxygen makes the electrophilic carbon more susceptible to nucleophilic attack.

-

Condensation: Add the benzaldehyde derivative dropwise at Room Temperature (RT).

-

Reflux: Heat the mixture to reflux (

for EtOH) for 3–6 hours.-

Validation: Monitor via Thin Layer Chromatography (TLC) using Benzene:Acetone (8:2). Look for the disappearance of the carbonyl starting material.

-

-

Precipitation: Cool the mixture to

overnight. The hydrazone typically precipitates as a crystalline solid. -

Purification: Recrystallize from hot EtOH or THF. Do not column chromatograph on silica gel without triethylamine, as acidic silica can hydrolyze the product.

Synthesis Workflow Visualization[1]

Figure 1: Acid-catalyzed condensation pathway. The dehydration step is irreversible under reflux conditions, driving yield.

Module B: Stability Profiling (The "Go/No-Go" Gate)

Context: Hydrazones are susceptible to hydrolysis in acidic environments (e.g., the stomach, pH 1.5–2.0). Before biological testing, you must determine if your compound acts as a stable drug or a prodrug that releases the parent aldehyde.

Hydrolytic Stability Assay

Principle: Quantify the intact hydrazone versus its hydrolysis products (aldehyde + hydrazine) using UV/Vis or HPLC.

Protocol:

-

Stock Preparation: Dissolve hydrazone in DMSO (10 mM).

-

Buffer Preparation: Prepare Phosphate Buffered Saline (PBS) adjusted to:

-

Incubation: Dilute stock 1:100 into each buffer (Final conc: 100

) at -

Measurement:

-

Method A (High Throughput): Measure Absorbance (

) every 15 mins for 4 hours. A shift in -

Method B (High Precision): Inject into HPLC at

.

-

-

Calculation:

Data Interpretation:

| pH Condition | % Remaining (4h) | Interpretation |

|---|---|---|

| pH 7.4 | > 95% | Stable in circulation (Good candidate). |

| pH 5.5 | < 50% | Acid-labile; potential for lysosomal release (Prodrug). |

| pH 2.0 | < 10% | Unstable; requires enteric coating for oral delivery. |

Module C: Therapeutic Mechanism & Bioassays

Core Mechanism: Many benzyl hydrazones act as Iron Chelators . By sequestering cellular iron (Fe), they starve cancer cells (which require high Fe for replication) and induce Reactive Oxygen Species (ROS) via redox cycling.

Mechanism of Action Diagram

Figure 2: Dual-mode anticancer mechanism: Iron deprivation and ROS-mediated mitochondrial toxicity.

Validated Protocol: Ferrozine Iron Chelation Assay

Purpose: To determine if the drug candidate binds Fe(II), preventing it from fueling the Fenton reaction.

Reagents:

-

Ferrozine Reagent: 5 mM in water.

-

Ferrous Chloride (

): 2 mM (Freshly prepared to prevent oxidation). -

Assay Buffer: HEPES or Acetate buffer (pH adjusted to 7.4 or 5.5).

Procedure:

-

Plate Setup: Use a 96-well clear plate.

-

Test Wells: Add 100

of Hydrazone (various concentrations: 1–100 -

Iron Addition: Add 20

of -

Detection: Add 40

of Ferrozine (5 mM). Shake for 1 min.-

Logic: Ferrozine forms a magenta complex with free Fe(II). If the drug chelates the iron, the color will be reduced.

-

-

Read: Measure Absorbance at 562 nm .

Calculation:

-

Abs_control: Wells with

+ Ferrozine (no drug). -

Abs_sample: Wells with Drug +

+ Ferrozine.

References

-

BenchChem. (2025). Synthesis and Applications of Hydrazone Schiff Bases Derived from 3,4,5-Trimethoxy-benzyl-hydrazine. Link

-

Organic Syntheses. (1944). Benzil Hydrazone Synthesis Protocol. Org. Syn. Coll. Vol. 2, p.497. Link

-

Bernhardt, P. V., et al. (2007).[4] Hydrazone chelators for the treatment of iron overload disorders: iron coordination chemistry and biological activity. Dalton Transactions.[4] Link

-

Zen-Bio. (2022).[5] Ferrous Iron Chelating (FIC) Assay Kit Protocol. Link

-

Popiołek, Ł. (2017). Hydrazide-hydrazones as potential antimicrobial agents: overview of the literature. Med Chem Res. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Preliminary Determination Of Hydrolytic Stability Of A Pyrrole-Based Hydrazide And Its Hydrazone [ideas.repec.org]

- 4. Hydrazone chelators for the treatment of iron overload disorders: iron coordination chemistry and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. zen-bio.com [zen-bio.com]

Protocol for N-Cbz protection of amino alcohols using benzyl chloroformate

Application Note: Chemoselective N-Cbz Protection of Amino Alcohols

Abstract

This guide details the protocol for the chemoselective N-benzyloxycarbonyl (Cbz) protection of amino alcohols using benzyl chloroformate (Cbz-Cl). While Cbz-Cl is a standard reagent, amino alcohols present a competitive nucleophile challenge: the hydroxyl group (–OH) versus the amine (–NH₂). This note provides optimized methodologies to maximize N-carbamate formation while suppressing O-carbonate side reactions, ensuring high yields (>90%) and purity.

Introduction & Mechanistic Insight

The Cbz group is a cornerstone of peptide and organic synthesis due to its stability against acidic and basic hydrolysis, yet facile removal via catalytic hydrogenolysis (

The Challenge: Chemoselectivity Amino alcohols possess two nucleophilic sites.

-

Amine (

): Higher nucleophilicity, lower ionization potential. -

Alcohol (

): Lower nucleophilicity, but capable of reacting with highly electrophilic Cbz-Cl to form carbonates, especially under high pH or with strong bases.

The Solution: Kinetic Control via pH

Selectivity is achieved by exploiting the

Figure 1: Reaction Mechanism & Selectivity Pathways

Caption: Kinetic pathway favoring N-carbamate formation. O-acylation (dashed line) is suppressed by pH control.

Critical Experimental Parameters

| Parameter | Specification | Rationale |

| Stoichiometry | 1.05 – 1.10 eq. Cbz-Cl | Slight excess ensures completion; large excess promotes O-acylation. |

| Temperature | 0°C | Initial cooling (0°C) slows the reaction, enhancing kinetic selectivity for the amine. |

| Base Selection | Weak inorganic bases buffer the system (pH 8–10), neutralizing HCl without deprotonating the alcohol. | |

| Solvent System | THF/Water or Dioxane/Water | Biphasic systems (Schotten-Baumann) solubilize the salt while keeping the organic reagent available. |

Protocol A: Schotten-Baumann Conditions (Recommended)

Best for: Water-soluble amino alcohols (e.g., Ethanolamine, Serine, Prolinol).

Reagents:

-

Amino Alcohol substrate (10 mmol)

-

Benzyl Chloroformate (Cbz-Cl) (11 mmol, 1.1 eq)

-

Sodium Bicarbonate (

) (22 mmol, 2.2 eq) -

Solvent: THF (15 mL) and Water (15 mL)

Step-by-Step Procedure:

-

Setup: In a 100 mL round-bottom flask, dissolve the amino alcohol (10 mmol) and

(22 mmol) in water (15 mL). Add THF (15 mL) to create a biphasic mixture. -

Cooling: Place the flask in an ice-water bath (0°C) and stir vigorously.

-

Note: Vigorous stirring is crucial to increase the surface area between the aqueous and organic phases.

-

-

Addition: Dilute Cbz-Cl (1.1 eq) in a small amount of THF (2 mL). Add this solution dropwise over 15–20 minutes.

-

Caution: Cbz-Cl is corrosive and lachrymatory. Handle in a fume hood.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–4 hours.

-

Monitoring: Check TLC (visualize with UV or Ninhydrin stain) or LC-MS. The starting amine spot should disappear.

-

-

Workup:

-

Evaporate the bulk of the THF under reduced pressure (rotary evaporator).

-

Dilute the remaining aqueous residue with EtOAc (30 mL).

-

Acid Wash: Wash the organic layer with 1M HCl (2 x 15 mL) to remove any unreacted amine.

-

Base Wash: Wash with saturated

(1 x 15 mL) to remove potential phenol/benzyl alcohol byproducts. -

Dry: Dry over anhydrous

, filter, and concentrate.

-

-

Purification: Most products are obtained as clean oils or solids. If necessary, recrystallize from EtOAc/Hexanes or purify via silica flash chromatography.

Protocol B: Anhydrous Conditions

Best for: Lipophilic or water-sensitive substrates.

Reagents:

-

Amino Alcohol (10 mmol)

-

Cbz-Cl (1.05 eq)

-

Triethylamine (

) or DIPEA (1.2 eq) -

Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

-

Setup: Dissolve amino alcohol in anhydrous DCM (30 mL) under nitrogen atmosphere. Add

(1.2 eq). -

Cooling: Cool to -5°C to 0°C.

-

Addition: Add Cbz-Cl (1.05 eq) dropwise.

-

Critical: Do not add excess base. Organic bases are stronger than bicarbonates and increase the risk of O-acylation if the temperature rises.

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to RT.

-

Workup: Quench with water. Wash organic layer with 1M HCl, then brine. Dry and concentrate.

Decision Matrix & Troubleshooting

Figure 2: Workflow Decision Tree

Caption: Decision matrix for selecting the optimal protection protocol based on substrate solubility.

Troubleshooting Table:

| Observation | Root Cause | Corrective Action |

| Bis-protection (N,O-Cbz) | pH too high or excess Cbz-Cl. | Reduce base strength (use |

| Low Yield | Hydrolysis of Cbz-Cl before reaction. | Ensure Cbz-Cl is high quality (colorless). Do not premix Cbz-Cl with water; add it to the biphasic mixture last. |

| Benzyl Alcohol Impurity | Degradation of Cbz-Cl.[1][2] | Cbz-Cl decomposes to benzyl alcohol and HCl. Remove via silica plug or thorough ether/hexane wash of the solid product. |

Safety & Handling (Cbz-Cl)

-

Toxicity: Benzyl chloroformate is highly toxic and a potent lachrymator (tear gas). Always handle in a functioning fume hood.

-

Storage: Store at 2–8°C. If the liquid turns yellow/brown, it has degraded significantly (releasing HCl gas) and should be discarded or distilled (caution advised).

-

Pressure: Bottles of Cbz-Cl can build pressure (CO2/HCl). Open carefully.

References

-

Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Protection for the Amino Group: Carbamates.[3][4] Wiley.

-

Schotten-Baumann Reaction Conditions. The Merck Index Online. General reaction class for acylation in aqueous base.

-

Chemoselectivity of Cbz-Cl. Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer. (Foundational text on amine vs hydroxyl selectivity).

-

Safety Data Sheet: Benzyl Chloroformate. Sigma-Aldrich.

Sources

Introduction: The Therapeutic Potential of Isatin-Hydrazone Scaffolds in Oncology

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis and evaluation of N-benzylisatin-aryl hydrazones as potential anticancer agents. This document provides a comprehensive overview, from the underlying scientific rationale to detailed experimental protocols.

The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic compounds have emerged as a particularly fruitful area of investigation. The isatin scaffold, a bicyclic indole-1,2-dione, is a prominent privileged structure known for a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties. Its ability to interact with various biological targets is attributed to its unique structural features, including a reactive C3-keto group and an aromatic ring system that can be readily functionalized.

The hydrazone moiety (-C=N-NH-), another important pharmacophore, is known to contribute to a compound's biological activity through its ability to form hydrogen bonds and coordinate with metal ions. The combination of the isatin and hydrazone scaffolds into a single molecular entity, the isatin-hydrazone, has yielded a class of compounds with significant therapeutic potential. The N-benzylisatin-aryl hydrazones, the focus of this guide, represent a further refinement of this concept, where the N-benzyl group can be strategically varied to modulate lipophilicity and target engagement. These compounds have demonstrated promising anticancer activity through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

This document provides a detailed guide to the synthesis, purification, and in vitro evaluation of N-benzylisatin-aryl hydrazones as potential anticancer agents. The protocols and insights presented herein are designed to be a valuable resource for researchers in the field of drug discovery and development.

Section 1: Synthesis of N-Benzylisatin-Aryl Hydrazones

The synthesis of N-benzylisatin-aryl hydrazones is typically a two-step process. The first step involves the N-benzylation of isatin, followed by a condensation reaction with an appropriate aryl hydrazide.

Step 1: Synthesis of N-Benzylisatin

The introduction of a benzyl group at the N1 position of the isatin ring is a crucial first step. This is typically achieved through a nucleophilic substitution reaction.

Protocol 1: N-Benzylation of Isatin

-

Materials:

-

Isatin (1.0 eq)

-

Anhydrous Potassium Carbonate (K2CO3) (1.5 eq)

-

Benzyl Bromide (1.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

To a stirred solution of isatin in anhydrous DMF, add anhydrous potassium carbonate.

-

Stir the mixture at room temperature for 30 minutes.

-

Add benzyl bromide dropwise to the reaction mixture.

-

Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

The resulting precipitate (N-benzylisatin) is collected by filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization from ethanol.

-

Step 2: Synthesis of N-Benzylisatin-Aryl Hydrazones

The final step involves the condensation of the C3-keto group of N-benzylisatin with the amino group of an aryl hydrazide. This reaction is typically acid-catalyzed.

Protocol 2: Condensation of N-Benzylisatin with Aryl Hydrazides

-

Materials:

-

N-Benzylisatin (1.0 eq)

-

Aryl Hydrazide (e.g., Isonicotinohydrazide) (1.0 eq)

-

Ethanol

-

Glacial Acetic Acid (catalytic amount)

-

-

Procedure:

-

Dissolve N-benzylisatin in ethanol in a round-bottom flask.

-

Add the aryl hydrazide to the solution.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

-

After completion, allow the mixture to cool to room temperature.

-

The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol or methanol.

-

Synthetic Workflow Diagram

Caption: General synthetic scheme for N-benzylisatin-aryl hydrazones.

Section 2: In Vitro Anticancer Activity Evaluation

Once synthesized and characterized, the novel N-benzylisatin-aryl hydrazones should be evaluated for their anticancer activity. A standard preliminary screening involves determining the cytotoxicity of the compounds against a panel of cancer cell lines.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol 3: MTT Assay for Cytotoxicity Screening

-

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Synthesized N-benzylisatin-aryl hydrazones (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Phosphate Buffered Saline (PBS)

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the synthesized compounds (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Data Presentation: Hypothetical IC50 Values

| Compound | MCF-7 (µM) | HeLa (µM) | A549 (µM) |

| Compound 1 | 5.2 | 8.1 | 12.5 |

| Compound 2 | 15.8 | 22.4 | 35.1 |

| Doxorubicin | 0.8 | 1.2 | 1.5 |

Further Mechanistic Studies

Compounds that exhibit significant cytotoxicity can be further investigated to understand their mechanism of action.

-

Apoptosis Assay: Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry can be used to quantify the induction of apoptosis.

-

Cell Cycle Analysis: Propidium Iodide (PI) staining of DNA followed by flow cytometry can determine if the compounds cause cell cycle arrest at a specific phase (G1, S, or G2/M).

Biological Evaluation Workflow

Caption: Workflow for the in vitro biological evaluation of synthesized compounds.

Conclusion and Future Directions

The synthetic route and evaluation protocols detailed in this guide provide a robust framework for the discovery and development of novel N-benzylisatin-aryl hydrazones as potential anticancer agents. The modular nature of the synthesis allows for the creation of a diverse library of compounds by varying the substituents on both the N-benzyl and aryl hydrazide moieties. Future work should focus on establishing clear structure-activity relationships (SAR) to guide the design of more potent and selective analogues. Promising lead compounds identified through in vitro screening should be advanced to in vivo studies to evaluate their efficacy and safety in animal models of cancer.

References

-

da Silva, J. F. M., Garden, S. J., & Pinto, A. C. (2001). The Chemistry of Isatins: a Review from 1975 to 1999. Journal of the Brazilian Chemical Society, 12(3), 273-324. [Link]

-

Matesic, L., Locke, J. M., Bremner, J. B., Pyne, S. G., Skropeta, D., Ranson, M., & Vine, K. L. (2013). Isatin-based inhibitors of cancer and viral proteases. Expert Opinion on Therapeutic Patents, 23(3), 317-332. [Link]

-

Abdel-Wahab, B. F., Abdel-Aziz, H. A., & Ahmed, E. M. (2014). Synthesis and anticancer activity of some new N-benzyl-3-(arylhydrazono)indolin-2-ones. Medicinal Chemistry Research, 23(7), 3392-3398. [Link]

-

Kumar, D., Kumar, N., & Singh, J. (2017). Synthesis, characterization and biological evaluation of novel N-benzyl isatin derivatives as potential anticancer agents. Journal of Saudi Chemical Society, 21(1), S217-S224. [Link]

Application Note: Benzyl 2-Oxoacetate Analogs as Transition State Inhibitors

Executive Summary

Benzyl 2-oxoacetate analogs (also known as

The electrophilic

Mechanistic Principles

The "Warhead" Concept

The efficacy of benzyl 2-oxoacetates relies on the 1,2-dicarbonyl system . The ester carbonyl withdraws electron density from the ketone, making the

-

Recognition: The benzyl moiety fits into the hydrophobic specificity pocket (e.g., the sn-2 acyl binding pocket of PLA2).

-

Attack: The catalytic Serine-228 (in cPLA2) attacks the

-keto group. -

Stabilization: The resulting tetrahedral hemiketal is stabilized by the "oxyanion hole" of the enzyme, mimicking the high-energy intermediate of natural phospholipid hydrolysis.

Slow-Tight Binding Kinetics

These inhibitors often exhibit non-Michaelis-Menten kinetics. They form an initial collision complex (

This two-step mechanism results in time-dependent inhibition, where the apparent

Figure 1: The slow-tight binding mechanism characteristic of

Protocol: Chemical Synthesis of Benzyl 2-Oxoacetates

Objective: Synthesize a model inhibitor, Ethyl 2-oxo-4-phenylbutanoate , via a Grignard approach. This method is modular, allowing substitution of the benzyl group with various aryl-alkyl chains to probe the enzyme's specificity pocket.

Reagents Required[2][3][4]

-

Benzylmagnesium chloride (2.0 M in THF)

-

Diethyl oxalate (Anhydrous)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (2N)

-

Ethyl acetate / Hexanes (for extraction)

Step-by-Step Methodology

-

Setup: Flame-dry a 250 mL round-bottom flask under Argon atmosphere. Add Diethyl oxalate (1.5 eq) dissolved in anhydrous THF (50 mL). Cool the solution to -78°C (Dry ice/Acetone bath).

-

Critical Note: Excess diethyl oxalate is required to prevent double-addition of the Grignard reagent, which would yield a tertiary alcohol.

-

-

Addition: Add Benzylmagnesium chloride (1.0 eq) dropwise via syringe pump over 30 minutes. Maintain temperature below -70°C.

-

Reaction: Stir at -78°C for 1 hour.

-

Quench: Pour the cold reaction mixture into ice-cold 2N HCl (100 mL) with vigorous stirring. This hydrolyzes the intermediate magnesium complex.

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

-

Purification:

-

Wash combined organics with Brine.

-

Dry over anhydrous

. -

Concentrate in vacuo.

-

Flash Chromatography: Elute with Hexanes:EtOAc (9:1). The

-keto ester is typically a yellow oil.

-

-

Validation:

-

1H NMR (CDCl3): Look for the benzylic protons (

4.1 ppm, s, 2H) and the ethyl ester quartet/triplet. The absence of a signal at -

IR: Distinct double carbonyl stretch (

1730 cm

-

Protocol: Mixed Micelle Enzymatic Assay (cPLA2)

Context: cPLA2 acts at the lipid-water interface. Standard aqueous assays fail because the enzyme cannot access the substrate "scooting" mode. We use a Mixed Micelle Assay utilizing Triton X-100 and Arachidonoyl Thio-PC.

Materials

-

Enzyme: Recombinant Human cPLA2

. -

Substrate: Arachidonoyl Thio-PC (1-hexadecyl-2-arachidonoylthio-2-deoxy-sn-glycero-3-phosphorylcholine).

-

Chromophore: DTNB (Ellman’s Reagent).[2]

-

Detergent: Triton X-100.[2]

-

Buffer: 80 mM HEPES (pH 7.4), 150 mM NaCl, 10 mM

.

Workflow Diagram

Figure 2: Mixed micelle assay workflow ensuring proper interfacial presentation of the substrate to cPLA2.

Detailed Procedure

-

Substrate Preparation (The Critical Step):

-

Aliquot Arachidonoyl Thio-PC (final conc. 1.5 mM in assay) into a glass vial.

-

Evaporate solvent under

stream.[2][3] -

Add Triton X-100 (molar ratio 4:1 Triton:Substrate).

-

Add Assay Buffer (minus Calcium).

-

Vortex and Sonicate until the solution is perfectly clear. Cloudiness indicates improper micelle formation.

-

-

Inhibitor Incubation:

-

In a 96-well plate, add 5

L of Benzyl 2-oxoacetate analog (in DMSO). -

Add 90

L of the Substrate/Triton Micelle mix. -

Add

to initiate calcium-dependent binding (Final

-

-

Enzyme Addition:

-

Add 5

L of cPLA2 enzyme (approx 100 ng/well).

-

-

Kinetics:

-

Immediately read Absorbance at 414 nm (or 405 nm) every 30 seconds for 20 minutes.

-

Note: The Thio-PC hydrolysis releases a free thiol, which reacts with DTNB to form TNB (yellow).

-

Kinetic Characterization & Data Analysis

Because these are slow-binding inhibitors, a simple

Diagnostic Plot

Plot Product Formation (Absorbance) vs. Time for varying inhibitor concentrations

-

Linear plots: Indicate fast, reversible inhibition (Classic Michaelis-Menten).

-

Curved plots (burst phase followed by slower rate): Indicate slow-tight binding.

Calculating

For slow-binding inhibitors, fit the progress curves to the integrated rate equation:

Where:

- = initial velocity[4]

- = steady-state velocity

-

= apparent first-order rate constant for the transition from

Determining (Inhibition Constant)

Plot

-

Linear relationship: One-step mechanism.

-

Hyperbolic relationship: Two-step mechanism (induced fit).

Data Summary Table

| Parameter | Definition | Unit | Ideal Range for Lead |

| Concentration for 50% inhibition at fixed time | nM / | < 100 nM | |

| Dissociation constant of the EI complex | nM | < 10 nM | |

| Association rate constant | |||

| Residence Time | min/hours | > 60 min |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| No Inhibition observed | Hydrolysis of Inhibitor | 2-oxo esters are water-labile. Prepare DMSO stocks fresh. Ensure Buffer pH is not > 7.5. |

| Cloudy Assay Wells | Phase Separation | Triton X-100 concentration is below CMC or Calcium precipitated. Check |

| Non-linear Control | Enzyme instability | Add 1 mg/mL BSA to the buffer to prevent enzyme adsorption to plastic walls. |

| High Background | Spontaneous hydrolysis | Thio-esters are labile. Run a "No Enzyme" control and subtract this baseline slope. |

References

-

Dennis, E. A., et al. (2011). "Phospholipase A2 Enzymes: Physical Structure, Biological Function, Disease Implication, Chemical Inhibition, and Therapeutic Intervention." Chemical Reviews.

-

Kokotos, G. (2003). "Inhibitors of Phospholipase A2."[2][5][6] Current Medicinal Chemistry. (Provides structural basis for 2-oxoamide/ester design).

-

Morrison, J. F., & Walsh, C. T. (1988). "The behavior and significance of slow-binding enzyme inhibitors." Advances in Enzymology. (The definitive guide on calculating Ki for these analogs).

-

Cayman Chemical. "cPLA2 Assay Kit Protocol." (Standard industry protocol for Thio-PC assays).

Sources

- 1. researchgate.net [researchgate.net]

- 2. resources.rndsystems.com [resources.rndsystems.com]

- 3. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]

- 4. 6: Slow Binding Inhibitors | Basicmedical Key [basicmedicalkey.com]

- 5. Phospholipase A2 Enzymes: Physical Structure, Biological Function, Disease Implication, Chemical Inhibition, and Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Oxoamide inhibitors of phospholipase A2 activity and cellular arachidonate release based on dipeptides and pseudodipeptides - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Development of 2-Acylamino-Substituted N'-Benzylbenzohydrazide Derivatives as Novel Pesticides

These application notes provide a comprehensive guide for researchers, scientists, and professionals involved in the discovery and development of novel pesticides. This document details the synthesis, biological evaluation, and structure-activity relationship (SAR) analysis of a promising class of insecticidal compounds: 2-acylamino-substituted N'-benzylbenzohydrazide derivatives. The protocols and insights provided herein are grounded in established scientific literature to ensure technical accuracy and reproducibility.

Introduction: Rationale and Scientific Foundation

The continuous evolution of insecticide resistance in agricultural pests necessitates the discovery of new chemical entities with novel modes of action.[1] Benzohydrazide derivatives have emerged as a significant class of insecticides, with some commercialized products demonstrating high efficacy and selectivity.[2][3] The 2-acylamino-substituted N'-benzylbenzohydrazide scaffold was designed through a bioisosteric replacement strategy, drawing inspiration from the anthranilic diamide class of insecticides, such as chlorantraniliprole, which are known to act on insect ryanodine receptors.[4][5] This structural modification aims to explore new chemical space, potentially leading to compounds with improved insecticidal or acaricidal activity and a favorable safety profile.

The core hypothesis behind this chemical series is that the introduction of a substituted acylamino group at the 2-position of the benzohydrazide core, combined with a benzyl group on the terminal nitrogen, can modulate the compound's binding affinity to its target site and its physicochemical properties, thereby influencing its biological activity.

Synthesis of 2-Acylamino-Substituted N'-Benzylbenzohydrazide Derivatives

The synthesis of the title compounds is a multi-step process that requires careful execution and purification. The general synthetic route is outlined below, followed by a detailed experimental protocol for a representative compound.

General Synthetic Workflow

The synthesis typically begins with the appropriate substituted 2-aminobenzoic acid, which undergoes a series of transformations to build the final benzohydrazide structure.

Caption: General synthetic workflow for 2-acylamino-substituted N'-benzylbenzohydrazide derivatives.

Detailed Synthesis Protocol: Example Compound 6a-III-1

This protocol is adapted from the synthesis of a highly active acaricidal compound reported in the literature.[1][4]

Step 1: Synthesis of 2-Amino-5-chloro-3-methylbenzoic Acid (2a)

-

Dissolve 2-amino-3-methylbenzoic acid (0.1 mol) in 100 mL of N,N-dimethylformamide (DMF) and heat the solution to 70 °C.

-

Gradually add N-chlorosuccinimide (NCS) (0.11 mol) at a temperature between 70-80 °C.

-

Stir the mixture at 80 °C for 30 minutes.

-

Pour the reaction mixture into 500 g of ice to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain the desired product.[1]

Step 2: Synthesis of 6-Chloro-8-methyl-1H-benzo[d][5][6]oxazine-2,4-dione (3a)

-

Suspend 2-amino-5-chloro-3-methylbenzoic acid (0.1 mol) in 150 mL of anhydrous dioxane.

-

Add triphosgene (0.04 mol) in portions while stirring at room temperature.

-

Heat the mixture to reflux and maintain for 3 hours.

-

Cool the reaction mixture and filter the precipitate.

-

Wash the solid with cold dioxane and dry to yield the benzoxazinedione intermediate.

Step 3: Synthesis of 2-Amino-5-chloro-N'-(2-chlorobenzyl)-3-methylbenzohydrazide (5a)

-

Prepare a solution of 2-chlorobenzylhydrazine (0.1 mol) in ethanol.

-

Add the benzoxazinedione (3a) (0.1 mol) in portions to the hydrazine solution.

-

Reflux the mixture for 30 minutes.

-

Distill off the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with brine and water.

-

Dry the organic layer and remove the solvent to obtain the crude product, which can be purified by column chromatography.[1]

Step 4: Synthesis of 2-(Cyclopropanecarboxamido)-5-chloro-N'-(2-chlorobenzyl)-3-methylbenzohydrazide (Final Product)

-

Dissolve the benzohydrazide intermediate (5a) (5 mmol) and triethylamine (6 mmol) in 20 mL of anhydrous tetrahydrofuran (THF).

-

Cool the mixture in an ice bath.

-

Slowly add cyclopropanecarbonyl chloride (6 mmol) to the mixture over 10 minutes.

-

Stir the reaction at room temperature for 12 hours.

-

Remove the solvent and excess triethylamine using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with water.

-

Dry the organic layer, concentrate, and purify the crude product by recrystallization or column chromatography to obtain the final compound.[1]

Biological Evaluation: Insecticidal and Acaricidal Activity

The newly synthesized compounds should be evaluated for their biological activity against a panel of relevant agricultural pests.

Target Pest Species

Based on the initial findings, the following pests are recommended for screening:

-

Diamondback moth (Plutella xylostella): A major pest of cruciferous crops.

-

Cotton aphid (Aphis gossypii): A widespread pest of cotton and other crops.

-

Carmine spider mite (Tetranychus cinnabarinus): A significant pest in greenhouses and on various field crops.[4][5]

Protocol for Larval Contact Toxicity Assay

This protocol is designed for assessing the toxicity of the compounds to insect larvae and mites.[6][7]

Materials:

-

Synthesized compounds

-

Acetone or other suitable solvent

-

Triton X-100 or similar surfactant

-

Distilled water

-

Petri dishes or 24-well plates

-

Leaf discs (cabbage for P. xylostella, cotton for A. gossypii, bean for T. cinnabarinus)

-

Fine brush for handling larvae/mites

-

Incubator with controlled temperature, humidity, and photoperiod

Procedure:

-

Preparation of Test Solutions: Prepare a stock solution of each test compound in a suitable solvent (e.g., acetone). A series of dilutions should be prepared to determine the dose-response curve. The final test solutions should contain a small percentage of surfactant (e.g., 0.1% Triton X-100) to ensure even spreading on the leaf surface.

-

Treatment of Leaf Discs: Immerse leaf discs of the appropriate host plant in the test solutions for 10-30 seconds. Allow the solvent to evaporate completely. A control group should be treated with the solvent and surfactant solution only.

-

Infestation: Place the treated leaf discs in Petri dishes or the wells of a 24-well plate containing a small amount of agar to maintain humidity. Carefully transfer a known number of larvae or mites (e.g., 10-20) onto each leaf disc using a fine brush.

-

Incubation: Keep the plates in an incubator under controlled conditions (e.g., 25 ± 1 °C, >70% relative humidity, 16:8 h light:dark photoperiod).

-

Mortality Assessment: Assess mortality after 24, 48, and 72 hours. Larvae are considered dead if they do not respond to a gentle touch with the brush.[6]

-

Data Analysis: Correct the observed mortality for control mortality using Abbott's formula: Corrected Mortality (%) = [(% mortality in treatment - % mortality in control) / (100 - % mortality in control)] x 100.[6] Calculate the LC50 (lethal concentration for 50% of the population) values using probit analysis.

Expected Results and Data Presentation

The insecticidal and acaricidal activities of the synthesized compounds can be summarized in a table for easy comparison.

| Compound ID | Target Pest | Concentration (mg L-1) | Mortality (%) | LC50 (mg L-1) |

| 6a-I-2 | P. xylostella | 600 | High | - |

| 6d-III-4 | P. xylostella | 600 | High | - |

| 6c-II-4 | A. gossypii | 600 | Good | - |

| 6d-I-7 | A. gossypii | 600 | Good | - |

| 6a-II-1 | T. cinnabarinus | - | - | <90 |

| 6a-III-1 | T. cinnabarinus | - | - | 27.9 |

| 6c-I-1 | T. cinnabarinus | - | - | <90 |

| 6c-III-5 | T. cinnabarinus | - | - | <90 |

Data adapted from the literature for illustrative purposes.[4][5]

Structure-Activity Relationship (SAR) Analysis

A systematic analysis of the biological data in relation to the chemical structures of the synthesized derivatives can provide valuable insights for the design of more potent analogues.

Caption: Proposed mechanism of action of 2-acylamino-substituted N'-benzylbenzohydrazide derivatives via the insect ryanodine receptor.

This proposed mechanism involves the compound binding to the RyR, causing the channel to lock in an open state. This leads to the uncontrolled release of calcium ions from intracellular stores into the cytoplasm of muscle cells, resulting in continuous muscle contraction, paralysis, and ultimately, the death of the insect. Further research, such as electrophysiological studies and receptor binding assays, is required to confirm this mode of action.

Conclusion and Future Directions

The 2-acylamino-substituted N'-benzylbenzohydrazide derivatives represent a promising class of compounds for the development of new insecticides and acaricides. The synthetic route is robust, and the preliminary biological data indicates high potency against several economically important pests. The SAR analysis provides a clear rationale for further optimization of this chemical scaffold. Future work should focus on synthesizing a broader range of analogues to refine the SAR, confirming the mechanism of action, and evaluating the most promising candidates for their environmental safety and efficacy in field trials.

References

-

Brito-Sierra, C. A., Kaur, J., & Hill, C. A. (2019). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. Journal of Visualized Experiments, (144). [Link]

-

Wang, B. L., et al. (2012). Synthesis and Bioactivity Study of 2-Acylamino-Substituted N′-Benzylbenzohydrazide Derivatives. Journal of Agricultural and Food Chemistry, 60(45), 11237-11245. [Link]

-

Wang, B. L., et al. (2012). Synthesis and bioactivity study of 2-acylamino-substituted N'-benzylbenzohydrazide derivatives. PubMed, National Center for Biotechnology Information. [Link]

-

Brito-Sierra, C. A., Kaur, J., & Hill, C. A. (2019). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. PubMed, National Center for Biotechnology Information. [Link]

-

Sawada, Y., et al. (2003). Synthesis and insecticidal activity of benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide: Part 3. Modification of N-tert-butylhydrazine moiety. Pest Management Science, 59(1), 49-57. [Link]

-

Mamedova, A. F., et al. (2020). Synthesis and bioactivity of benzohydrazide derivatives. Biointerface Research in Applied Chemistry, 10(4), 5937-5942. [Link]

-

Various Authors. (2002-2017). Research on diacylhydrazine insecticides. ResearchGate. [Link]

-

Hama, A. A., & Yaseen, Z. J. (2021). Synthesis and Characterization of Chemical Compounds Derived From Benzohydrazide and Evaluation of Their Antibacterial Activities. Journal of Pharmaceutical Research International, 33(15), 58-69. [Link]

-

Wang, B. L., et al. (2012). Synthesis and Bioactivity Study of 2-Acylamino-Substituted N′-Benzylbenzohydrazide Derivatives. ACS Publications. [Link]

-

Sawada, Y., et al. (2003). Synthesis and insecticidal activity of benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide: Part 2. Introduction of substituents on the benzene rings of the benzoheterocycle moiety. Pest Management Science, 59(1), 36-48. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. ajcmi.umsha.ac.ir [ajcmi.umsha.ac.ir]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and bioactivity study of 2-acylamino-substituted N'-benzylbenzohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Benzyl Hydrazine Derivatives

This guide provides in-depth technical assistance for researchers, chemists, and drug development professionals engaged in the synthesis of benzyl hydrazine derivatives. It is structured to address common experimental challenges in a direct question-and-answer format, moving from frequently asked questions to detailed troubleshooting for specific synthetic stages. The advice herein is grounded in established chemical principles and field-proven experience to enhance the success, reproducibility, and scalability of your synthetic efforts.